3,5-Dibromo-4-methylbenzohydrazide

Catalog No.
S2863950
CAS No.
289039-50-5
M.F
C8H8Br2N2O
M. Wt
307.973
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-methylbenzohydrazide

CAS Number

289039-50-5

Product Name

3,5-Dibromo-4-methylbenzohydrazide

IUPAC Name

3,5-dibromo-4-methylbenzohydrazide

Molecular Formula

C8H8Br2N2O

Molecular Weight

307.973

InChI

InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

MLHXNNZNARMLIG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Br)C(=O)NN)Br

solubility

not available

3,5-Dibromo-4-methylbenzohydrazide is an organic compound characterized by the presence of two bromine atoms at the 3 and 5 positions of a methyl-substituted benzene ring, along with a hydrazide functional group. Its molecular formula is C9H10Br2N2OC_9H_{10}Br_2N_2O, and it has a molecular weight of approximately 307.97 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features that influence its reactivity and biological activity.

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3,5-Dibromo-4-methylbenzohydrazide can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives, enhancing its utility in synthetic chemistry.
  • Reduction: Reduction reactions can convert it into amines or other reduced forms, which may have different biological activities.
  • Substitution Reactions: The hydrazide group is prone to nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives. This reactivity is crucial for developing new compounds with specific properties.

The biological activity of 3,5-dibromo-4-methylbenzohydrazide has been explored in various studies. Compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties. The presence of bromine atoms can enhance the compound's interaction with biological targets, potentially increasing its efficacy against pathogens or cancer cells. Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

Several synthetic routes have been developed for the preparation of 3,5-dibromo-4-methylbenzohydrazide:

  • Bromination of 4-Methylbenzoic Acid: This method involves the bromination of 4-methylbenzoic acid followed by reaction with hydrazine hydrate. The bromination typically occurs under controlled conditions using bromine in an organic solvent.
  • Direct Hydrazinolysis: Another approach includes the direct reaction of 3,5-dibromo-4-methylbenzoic acid with hydrazine hydrate in the presence of a catalyst, such as glacial acetic acid, under reflux conditions.

These methods allow for the efficient synthesis of the compound while maintaining high purity levels.

3,5-Dibromo-4-methylbenzohydrazide has various applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Agrochemicals: Its antimicrobial properties could be harnessed in agricultural formulations to protect crops from fungal infections.
  • Chemical Intermediates: The compound can be used as an intermediate in organic synthesis for producing more complex molecules.

Studies on the interactions of 3,5-dibromo-4-methylbenzohydrazide with various biological targets are crucial for understanding its mode of action. Research indicates that compounds containing halogens often exhibit enhanced binding affinities to enzymes or receptors due to their ability to form stronger interactions through halogen bonding or π-stacking effects. Further investigation into these interactions will provide valuable insights into optimizing its efficacy and safety profiles.

Several compounds share structural similarities with 3,5-dibromo-4-methylbenzohydrazide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-MethylbenzohydrazideC8H10N2OC_8H_{10}N_2OLacks bromine substituents; serves as a simpler analog.
Methyl 3,5-Dibromo-4-methylbenzoateC9H8Br2O2C_9H_{8}Br_{2}O_{2}Contains ester functional group; different reactivity profile.
4-Bromo-2-methyl-2H-1,2,3-triazoleC4H4BrN3C_4H_4BrN_3A heterocyclic compound; distinct biological activity due to triazole ring.

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and potential applications. The unique combination of bromine atoms and a hydrazide group in 3,5-dibromo-4-methylbenzohydrazide sets it apart from these analogs, making it a compound of interest for further research and development in medicinal chemistry and related fields.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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